Cas no 88377-29-1 (2-Bromo-3-methoxybenzoic acid)

2-Bromo-3-methoxybenzoic acid structure
2-Bromo-3-methoxybenzoic acid structure
Product Name:2-Bromo-3-methoxybenzoic acid
Numero CAS:88377-29-1
MF:C8H7BrO3
MW:231.043381929398
MDL:MFCD11848447
CID:721338
PubChem ID:145162
Update Time:2025-10-28

2-Bromo-3-methoxybenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Bromo-3-methoxybenzoic acid
    • Benzoic acid,2-bromo-3-methoxy-
    • Benzoic acid, 2-bromo-3-methoxy-
    • AOGGEUOQUYCZAH-UHFFFAOYSA-N
    • 2-Bromo-3 methoxy benzoic acid
    • 2-bromo-3-(methyloxy)benzoic acid
    • CL8024
    • 2-Bromo-3-methoxybenzoic acid, AldrichCPR
    • ST2416535
    • Z5252
    • 2-Bromo-3-methoxybenzoic acid (ACI)
    • SCHEMBL1997846
    • 2-Bromo-3-methoxybenzoicacid
    • FS-3762
    • DS-2889
    • J-508229
    • DTXCID30159499
    • AKOS016013596
    • SY108472
    • MFCD11848447
    • 88377-29-1
    • DTXSID70237008
    • CS-W005119
    • MDL: MFCD11848447
    • Inchi: 1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
    • Chiave InChI: AOGGEUOQUYCZAH-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(Br)=C(OC)C=CC=1)O

Proprietà calcolate

  • Massa esatta: 229.95800
  • Massa monoisotopica: 229.958
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.625±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 154-155 ºC
  • Punto di ebollizione: 330.7±27.0 °C at 760 mmHg
  • Punto di infiammabilità: 153.8±23.7 °C
  • Indice di rifrazione: 1.583
  • Solubilità: Leggermente solubile (1,1 g/l) (25°C),
  • PSA: 46.53000
  • LogP: 2.15590
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

2-Bromo-3-methoxybenzoic acid Informazioni sulla sicurezza

2-Bromo-3-methoxybenzoic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

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2-Bromo-3-methoxybenzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
Riferimento
Synthesis of novel fluorescent acridono- and thioacridono-18-crown-6 ligands
Huszthy, P.; et al, Tetrahedron, 2001, 57(23), 4967-4975

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2 h, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  15 h, 24 °C
Riferimento
Design of living ring-opening alkyne metathesis
Fischer, Felix R.; et al, Angewandte Chemie, 2010, 49(40), 7257-7260

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 d, 55 °C
Riferimento
Chiral oxazoline route to enantiomerically pure biphenyls: magnesio and copper mediated asymmetric hetero- and homo-coupling reactions
Meyers, A. I.; et al, Tetrahedron, 2004, 60(20), 4459-4473

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′-Trimethylethylenediamine Solvents: Toluene ,  Hexane ;  0 °C; 15 min, rt
1.2 15 min, rt
1.3 Reagents: Phenyllithium Solvents: Diethyl ether ,  Cyclohexane ;  8 h, rt
1.4 Solvents: Tetrahydrofuran ;  -78 °C
1.5 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -78 °C; -78 °C → rt
1.6 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 d, 55 °C
Riferimento
Chiral oxazoline route to enantiomerically pure biphenyls: magnesio and copper mediated asymmetric hetero- and homo-coupling reactions
Meyers, A. I.; et al, Tetrahedron, 2004, 60(20), 4459-4473

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 - 24 h, 80 °C; 80 °C → rt
1.2 Solvents: Ethyl acetate ,  Water ;  rt
2.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water ;  rt; 30 min, rt; 0 °C → -5 °C
2.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, -5 °C
2.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  -5 °C → rt; 5 h, 110 °C; cooled
2.4 Solvents: Water ;  rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Water
Riferimento
Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism
Nguyen, Thi Huu, 2006, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ethane, 1,2-dibromo-1,1,2,2-tetrachloro-, radical ion(1-) ;  30 min, 0 °C; 2 h, 65 °C
Riferimento
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation
Nguyen, Thi-Huu; et al, Journal of Organic Chemistry, 2007, 72(9), 3419-3429

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  30 min, 0 °C; 0 °C → 65 °C; 2 h, 65 °C
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base
Nguyen, Thi-Huu; et al, Organic Letters, 2005, 7(12), 2445-2448

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Sodium nitrite ,  Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
Riferimento
Palladium-Catalyzed Dominocyclizations in the Efficient Total Synthesis of Tatracycline Antibiotics
Bell, Hubertus Peter, 2004, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water ;  rt; 30 min, rt; 0 °C → -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, -5 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  -5 °C → rt; 5 h, 110 °C; cooled
1.4 Solvents: Water ;  rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Sodium nitrite ,  Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
Riferimento
Palladium-Catalyzed Dominocyclizations in the Efficient Total Synthesis of Tatracycline Antibiotics
Bell, Hubertus Peter, 2004, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
4.1 Reagents: Sodium nitrite ,  Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
Riferimento
Palladium-Catalyzed Dominocyclizations in the Efficient Total Synthesis of Tatracycline Antibiotics
Bell, Hubertus Peter, 2004, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  rt → -40 °C; 2 h, -40 °C
1.2 1 h, -40 °C
Riferimento
Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acids
Menzel, Karsten; et al, Synlett, 2006, (12), 1948-1952

2-Bromo-3-methoxybenzoic acid Raw materials

2-Bromo-3-methoxybenzoic acid Preparation Products

2-Bromo-3-methoxybenzoic acid Fornitori

Amadis Chemical Company Limited
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Audited Supplier Fornitore verificato
(CAS:88377-29-1)2-Bromo-3-methoxybenzoic acid
Numero d'ordine:A854733
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:52
Prezzo ($):231.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:88377-29-1)2-Bromo-3-methoxybenzoic acid
A854733
Purezza:99%
Quantità:25g
Prezzo ($):231.0
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